molecular formula C21H24N2O6S B2851614 ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 920467-71-6

ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2851614
CAS No.: 920467-71-6
M. Wt: 432.49
InChI Key: BLJLRQJJMHBQOQ-UHFFFAOYSA-N
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Description

This compound is a thienopyridine derivative featuring a fused bicyclic scaffold with a thiophene ring and a partially hydrogenated pyridine ring. Key structural features include:

  • Position 6: An acetyl group (–COCH₃), which enhances electrophilicity and influences binding interactions through hydrogen bonding .
  • Position 2: A 3,5-dimethoxybenzamido substituent, contributing to π-π stacking and hydrophobic interactions due to its aromatic and electron-donating methoxy groups .
  • Position 3: An ethyl carboxylate (–COOEt) group, which modulates solubility and metabolic stability .

Synthetic routes for analogous compounds (e.g., thienopyridines with benzyl or acyl substituents) involve cyclocondensation of thiourea derivatives with activated carbonyl intermediates, as seen in the preparation of ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-5-29-21(26)18-16-6-7-23(12(2)24)11-17(16)30-20(18)22-19(25)13-8-14(27-3)10-15(9-13)28-4/h8-10H,5-7,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJLRQJJMHBQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-c]pyridine core.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Attachment of the 3,5-Dimethoxybenzamido Group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with 3,5-dimethoxybenzoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives

Compound Name Substituent at Position 6 Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Activities Source
Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Acetyl (–COCH₃) 3,5-Dimethoxybenzamido C₂₄H₂₅N₃O₆S 507.54 g/mol Not reported in evidence
Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride Benzyl (–CH₂C₆H₅) 3,5-Dimethoxybenzamido C₂₆H₂₉ClN₂O₅S 517.04 g/mol Improved solubility (hydrochloride salt)
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Acetyl (–COCH₃) 3,4,5-Trimethoxyphenylamino C₂₀H₂₄N₂O₆S 420.48 g/mol Antitubulin activity (IC₅₀ = 1.2 µM)
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Butanoyl (–COC₃H₇) Amino (–NH₂) C₁₄H₂₀N₂O₃S 296.39 g/mol Intermediate for antitumor agents
Ethyl 2-amino-6-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Pyridin-4-ylmethyl Amino (–NH₂) C₁₇H₂₁N₃O₂S 331.44 g/mol Cytotoxic potential (in vitro screening)

Key Observations:

Substituent Effects on Bioactivity: The 3,5-dimethoxybenzamido group (as in the target compound) enhances aromatic interactions compared to simpler amino substituents . Trimethoxyphenylamino derivatives (e.g., ) show potent antitubulin activity, suggesting that methoxy groups at positions 3,4,5 may improve target binding.

Solubility and Stability: Hydrochloride salts (e.g., ) exhibit better aqueous solubility than neutral esters.

Synthetic Flexibility :

  • Ethyl carboxylates at position 3 are common due to their ease of hydrolysis to carboxylic acids for further functionalization .

Biological Activity

Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique thieno[2,3-c]pyridine structure with several functional groups that may contribute to its biological properties. Its molecular formula is C22H24N2O4S, with a molecular weight of approximately 432.49 g/mol. The presence of an ethyl ester group, acetyl group, and dimethoxybenzamide moiety suggests potential interactions with various biological targets.

Structural Characteristics

FeatureDescription
Molecular FormulaC22H24N2O4S
Molecular Weight432.49 g/mol
Key Functional GroupsEthyl ester, acetyl, dimethoxybenzamide

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives of thieno[3,2-b]pyridine have shown effectiveness against triple-negative breast cancer (TNBC) cell lines. These studies typically employ assays such as sulforhodamine B to evaluate cell viability and proliferation.

  • Case Study : A related compound demonstrated a GI50 concentration of 13 μM against MDA-MB-231 cells, reducing viable cell numbers and altering the cell cycle profile without inducing apoptosis .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest that it may interfere with cellular proliferation pathways and induce cell cycle arrest.

Potential Mechanisms

  • Cell Cycle Modulation : Similar compounds have been shown to increase the G0/G1 phase while decreasing the S phase in cancer cells .
  • Inhibition of Proliferation : Evidence suggests that these compounds inhibit the growth of cancer cells while sparing non-tumorigenic cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The complexity of its structure allows for the modification of various functional groups to enhance biological activity.

Synthesis Overview

  • Starting Materials : Appropriate thieno[2,3-c]pyridine precursors.
  • Reagents : Use of coupling agents and solvents under controlled conditions.
  • Purification : Techniques such as column chromatography are employed to isolate the final product.

Related Compounds

Several analogs have been synthesized and studied for their biological activities:

Compound NameCAS NumberBiological Activity
Ethyl 6-acetyl-2-amino-4H-thieno[2,3-c]pyridine-3-carboxylate24237-43-2Antitumor activity
Methyl 6-acetyl-4H-thieno[2,3-c]pyridine-3-carboxylate1216579-11-1Different biological profile

Q & A

Basic: What are the key steps in synthesizing this compound?

The synthesis involves multi-step organic reactions:

Core formation : Construct the thieno[2,3-c]pyridine core via cyclization reactions, often using substituted pyridine precursors.

Functionalization : Introduce the acetyl group at position 6 and the 3,5-dimethoxybenzamido moiety at position 2 via nucleophilic acyl substitution or coupling reactions.

Esterification : Attach the ethyl carboxylate group at position 3 under mild acidic or basic conditions.

Purification : Employ column chromatography or recrystallization to isolate the product, with reaction progress monitored via thin-layer chromatography (TLC) .

Basic: Which analytical techniques confirm structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify substituent positions and molecular connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor reaction intermediates .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl, amide) .

Advanced: How can reaction conditions be optimized for higher yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 60–80°C during coupling steps to balance reaction rate and side-product formation .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency for benzamido group introduction .
  • Real-time monitoring : Use HPLC or TLC to adjust reaction termination points dynamically .

Advanced: How to resolve contradictions in reported bioactivity data?

  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, kinase isoforms) to eliminate variability .
  • Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., acetyl group at position 6) .
  • Dose-response validation : Perform IC50_{50} assays in triplicate to confirm potency against specific targets (e.g., kinases) .

Basic: What safety precautions are required during handling?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .

Advanced: How does 3D conformation influence target interactions?

  • X-ray crystallography : Resolve crystal structures to identify hydrogen bonding (e.g., amide group with kinase ATP-binding sites) .
  • Molecular docking : Simulate binding poses using software like AutoDock to predict affinity for specific receptors .
  • Conformational analysis : Compare NMR-derived solution structures with computational models to assess flexibility .

Basic: What are its solubility characteristics?

  • High solubility : In DMSO (>10 mg/mL) and dichloromethane, suitable for in vitro assays .
  • Low aqueous solubility : Requires formulation with co-solvents (e.g., PEG-400) for bioavailability studies .

Advanced: Which computational methods predict pharmacokinetics?

  • QSAR models : Corrogate ADMET properties (e.g., logP, plasma protein binding) using tools like Schrödinger .
  • Molecular dynamics : Simulate membrane permeability and metabolic stability via Desmond .

Basic: How is purity assessed, and what levels are achievable?

  • HPLC : Purity ≥95% is typical, with retention time matching reference standards .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: What challenges arise in scaling up synthesis?

  • Purification bottlenecks : Replace column chromatography with fractional crystallization for cost efficiency .
  • Reagent scalability : Optimize stoichiometry of expensive catalysts (e.g., Pd-based) to reduce waste .
  • Process safety : Mitigate exothermic risks during acetyl group introduction via controlled temperature ramping .

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